1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)-
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Overview
Description
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- is a complex organic compound that features a quinoline moiety substituted with methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- typically involves multi-step organic reactions The starting materials often include quinoline derivatives, which are then functionalized with methoxy and phenoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the quinoline ring would produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Pentanediamine, N-(6-methoxy-5-(4-hydroxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)-
- 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-7-quinolinyl)-N’-(1-methylethyl)-
Uniqueness
The uniqueness of 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- lies in its specific substitution pattern on the quinoline ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61895-40-7 |
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Molecular Formula |
C25H33N3O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]-N'-propan-2-ylpentane-1,5-diamine |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)26-14-6-5-7-15-27-22-17-23(30-4)25(21-9-8-16-28-24(21)22)31-20-12-10-19(29-3)11-13-20/h8-13,16-18,26-27H,5-7,14-15H2,1-4H3 |
InChI Key |
QWKGZWUCKIOVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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